1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid
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Overview
Description
1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and indene derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . Indene derivatives are known for their applications in various fields, including pharmaceuticals and materials science . The combination of these two moieties in a single compound can potentially lead to unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole typically involves the following steps:
Formation of the Indene Derivative: The indene derivative can be synthesized through various methods, including the reduction of indanone or the cyclization of appropriate precursors.
Imidazole Formation: The final step involves the reaction of the intermediate with imidazole under appropriate conditions to form 1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while substitution reactions can yield various substituted imidazole derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes . The molecular targets and pathways involved would need to be elucidated through further research .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole is unique due to the combination of the indene and imidazole moieties, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
61007-20-3 |
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Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid |
InChI |
InChI=1S/C16H20N2.HNO3/c1-2-13(11-18-10-9-17-12-18)16-8-7-14-5-3-4-6-15(14)16;2-1(3)4/h3-6,9-10,12-13,16H,2,7-8,11H2,1H3;(H,2,3,4) |
InChI Key |
OQZHGMISZXDLSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CN=C1)C2CCC3=CC=CC=C23.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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